molecular formula C9H22Cl2N2 B14050006 n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride

n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride

Cat. No.: B14050006
M. Wt: 229.19 g/mol
InChI Key: RUEYWOJKAGCBKV-UHFFFAOYSA-N
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Description

n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride typically involves the reaction of 3-piperidin-1-ylpropan-1-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-3-piperidin-1-ylpropan-1-amine
  • 3-piperidin-1-ylpropan-1-amine
  • n-Methyl-4-piperidin-1-ylbutan-1-amine

Uniqueness

n-Methyl-3-piperidin-1-ylpropan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

N-methyl-3-piperidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-10-6-5-9-11-7-3-2-4-8-11;;/h10H,2-9H2,1H3;2*1H

InChI Key

RUEYWOJKAGCBKV-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CCCCC1.Cl.Cl

Origin of Product

United States

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